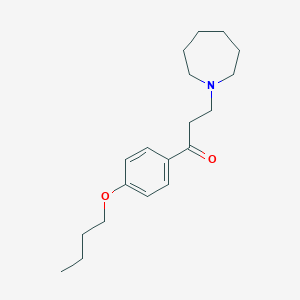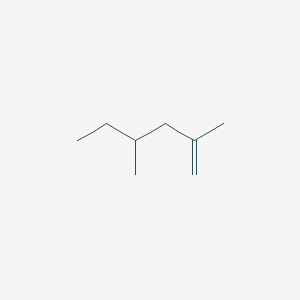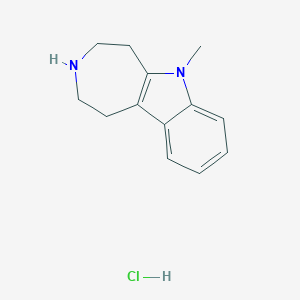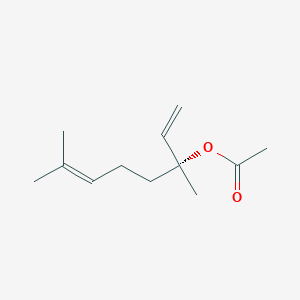
(R)-Linalyl acetate
Übersicht
Beschreibung
Acetates are salts formed by the combination of acetic acid with a base (e.g., alkaline, earthy, metallic, nonmetallic, or radical base). “Acetate” also describes the conjugate base or ion (specifically, the negatively charged ion called an anion) typically found in aqueous solution and written with the chemical formula C2H3O−2 .
Synthesis Analysis
The synthesis of acetates often involves the reaction of acetic acid with a suitable base. For example, in the production of methyl acetate, a reactive distillation process is used, where acetic acid and methanol react in the presence of a strong acidic ion-exchange resin .Molecular Structure Analysis
The molecular structure of acetates generally includes a carbonyl group (C=O) and an ether group (C-O-C). The presence of these functional groups allows acetates to participate in a variety of chemical reactions .Chemical Reactions Analysis
Acetates can undergo a variety of chemical reactions. For example, acetic acid can undergo a dismutation reaction to generate carbon dioxide and methane .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties : (Peana et al., 2002) found that linalyl acetate exhibits anti-inflammatory properties. They showed that this compound, commonly found in essential oils, plays a significant role in reducing inflammation when tested in a rat model of inflammation.
Enantiospecific Enzymes in Biocatalysis : Research by (Pogorevc et al., 2000) highlighted the use of specific enzymes for the biocatalytic resolution of linalyl acetate. This demonstrates its potential in biotechnological applications involving chiral compounds.
Pyrolysis and Chemical Reactions : The work of (Rummens, 2010) focused on the pyrolysis of linalyl acetate, revealing insights into its chemical behavior at high temperatures, which is relevant for chemical synthesis and industrial processes.
Antimicrobial Activity : (Trombetta et al., 2005) explored the antimicrobial efficacy of linalyl acetate. Their findings suggest that this compound can disrupt microbial cell membranes, leading to potential applications in antibacterial treatments.
Enantioselective Processes in Plants : Research by (Larkov et al., 2008) investigated the enantioselective activity of alcohol acetyl transferase in plants like Origanum, Mentha, and Salvia, with a focus on linalyl acetate. This has implications for understanding plant biochemistry and the production of natural products.
Odor Properties and Derivatives : The study by (Elsharif et al., 2015) on linalool and linalyl acetate and their derivatives provided valuable insights into the structural features responsible for their odor properties, relevant for fragrance and flavor industries.
Vascular Smooth Muscle Relaxation : A study by (Koto et al., 2006) discovered that linalyl acetate from lavender essential oil can relax vascular smooth muscle, suggesting potential therapeutic applications in cardiovascular health.
Skin Penetration Characteristics : (Cal, 2006) conducted a study on the skin penetration of terpenes like linalyl acetate from different vehicles. This research is relevant for topical formulations in cosmetics and pharmaceuticals.
Cardiovascular Effects in Nicotine Exposure : A study by (Kim et al., 2017) explored the effects of linalyl acetate on cardiovascular changes in adolescent rats with acute nicotine exposure, indicating its potential use in mitigating cardiovascular disruptions.
Allergenic Potential in Lavender Oil : The research by (Sköld et al., 2007) identified that the autoxidation of linalyl acetate in lavender oil can create potent contact allergens, important for understanding allergic reactions to fragrances.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(3R)-3,7-dimethylocta-1,6-dien-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKAYLJWKGQEPM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)(C=C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015440 | |
| Record name | (R)-Linalyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Linalyl acetate, (-)- | |
CAS RN |
16509-46-9 | |
| Record name | (-)-Linalyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16509-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linalyl acetate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016509469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Linalyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LINALYL ACETATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7C5I8LV3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

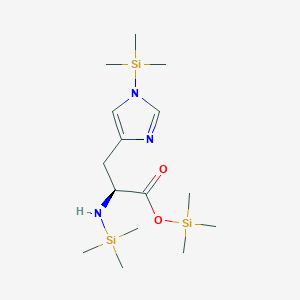
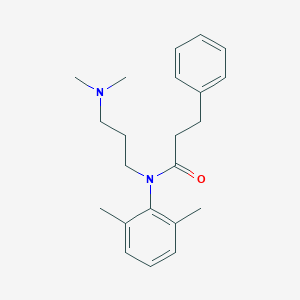
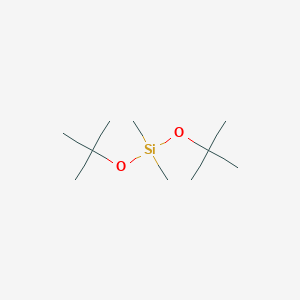
![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)
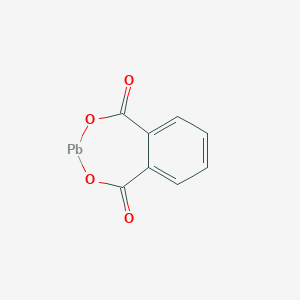

![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)

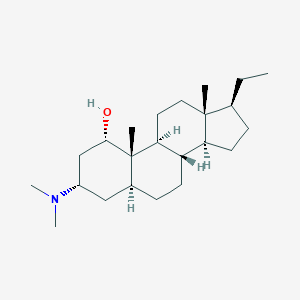
![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate](/img/structure/B100044.png)
